

A Comprehensive Technical Guide to the Crystalline Forms of Silica

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Silica

Cat. No.: B075949

[Get Quote](#)

Introduction: The Ubiquity and Complexity of Silicon Dioxide

Silicon dioxide (SiO_2), commonly known as **silica**, is one of the most abundant and fundamental compounds in the Earth's crust, forming the basis of a vast array of minerals and materials.^[1] Its structural simplicity, however, belies a remarkable complexity in its crystalline forms. Under different conditions of temperature and pressure, SiO_2 can adopt numerous distinct crystal structures, known as polymorphs.^[2] Each polymorph possesses unique physical and chemical properties, making the study of **silica**'s crystalline forms a cornerstone of materials science, geology, and solid-state chemistry.

This technical guide provides an in-depth exploration of the primary crystalline forms of **silica**. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the structure, properties, and transformations of these materials. We will delve into the atomic arrangements that define each polymorph, the thermodynamic principles governing their stability, and the analytical techniques used for their identification and characterization.

The Fundamental Building Block: The SiO_4 Tetrahedron

With the notable exception of the ultra-high-pressure polymorph stishovite, the crystal structures of all **silica** polymorphs are built from the same fundamental unit: the SiO_4

tetrahedron. In this arrangement, a central silicon atom is covalently bonded to four oxygen atoms, which are located at the corners of a tetrahedron. These tetrahedra are then linked together by sharing their corner oxygen atoms with neighboring tetrahedra, forming a three-dimensional framework. The diverse crystalline forms of **silica** arise from the different ways in which these SiO_4 tetrahedra are arranged in space.[3]

Major Crystalline Polymorphs of Silica

The most well-characterized and significant crystalline polymorphs of **silica** are detailed below, progressing from low-pressure and low-temperature forms to those stable under extreme conditions.

Quartz (α and β)

Quartz is the most common and thermodynamically stable polymorph of **silica** at ambient surface conditions.[2] It exists in two forms: α -quartz (low quartz) and β -quartz (high quartz).

- α -Quartz: Stable at temperatures up to 573°C at atmospheric pressure, α -quartz possesses a trigonal crystal structure.[4] Its structure is characterized by a helical arrangement of SiO_4 tetrahedra. This helical structure results in the existence of right- and left-handed crystals, which are mirror images of each other and exhibit opposite optical rotation.
- β -Quartz: Above 573°C , α -quartz undergoes a rapid and reversible transformation to β -quartz, which has a more symmetrical hexagonal crystal structure.[4] This transition is a classic example of a displacive transformation, involving a slight rotation of the SiO_4 tetrahedra without the breaking and reforming of Si-O bonds.

Tridymite

Tridymite is a high-temperature polymorph of **silica**, typically stable between 870°C and 1470°C at atmospheric pressure.[5] Its structure is more open than that of quartz and is composed of layers of SiO_4 tetrahedra. The presence of impurities is often considered necessary for its formation and stabilization.[5] Tridymite itself has a complex series of temperature-dependent polymorphs.

Cristobalite

Stable at even higher temperatures than tridymite, from 1470°C up to the melting point of **silica** (around 1727°C), cristobalite also possesses a relatively open crystal structure.[5] Similar to quartz and tridymite, cristobalite exists in a lower-symmetry α -form at lower temperatures and a higher-symmetry β -form at elevated temperatures. The transition between α - and β -cristobalite is also a displacive transformation.[6]

Coesite

Coesite is a high-pressure polymorph of **silica**, first synthesized in the laboratory in 1953 and later discovered in nature at meteorite impact craters.[6][7] It is thermodynamically stable at pressures greater than 2 GPa and temperatures above 700°C.[1] The structure of coesite is significantly denser than that of quartz, with the SiO_4 tetrahedra arranged in a more compact, monoclinic framework.[5]

Stishovite

Under even more extreme pressures, exceeding approximately 8 GPa, **silica** undergoes a dramatic structural transformation to form stishovite.[5] Unlike all other common **silica** polymorphs, the silicon atoms in stishovite are not tetrahedrally coordinated by four oxygen atoms. Instead, they are octahedrally coordinated by six oxygen atoms, resulting in a much denser, tetragonal crystal structure similar to that of rutile (TiO_2).[2] This change in coordination from four-fold to six-fold is a hallmark of the extreme compression experienced during its formation, typically associated with meteorite impacts.[6]

Moganite

Moganite is a monoclinic polymorph of **silica** that is structurally very similar to quartz. It often coexists with quartz in microcrystalline **silica** varieties like chert and flint.[3] Its structure can be described as an alternating stacking of right- and left-handed quartz-like layers at the unit-cell scale.[3] Moganite is metastable under most conditions and will slowly convert to the more stable quartz over geological time.

Comparative Data of Silica Polymorphs

The following tables summarize the key crystallographic and physical properties of the major **silica** polymorphs for easy comparison.

Table 1: Crystallographic Data of **Silica** Polymorphs

Polymorph	Crystal System	Space Group
α -Quartz	Trigonal	P3 ₁ 21 or P3 ₂ 21
β -Quartz	Hexagonal	P6 ₂ 22 or P6 ₄ 22
Tridymite (high)	Hexagonal	P6 ₃ /mmc
Cristobalite (high)	Cubic	Fd-3m
Coesite	Monoclinic	C2/c
Stishovite	Tetragonal	P4 ₂ /mnm
Moganite	Monoclinic	I2/a

Table 2: Physical Properties of **Silica** Polymorphs

Polymorph	Density (g/cm ³)	Mohs Hardness	Mean Refractive Index
α -Quartz	2.65	7	1.544
Tridymite	2.26	6.5-7	1.47
Cristobalite	2.32	6.5	1.48
Coesite	2.92	7.5-8	1.59
Stishovite	4.29	>8	1.81
Moganite	2.55	~6	~1.52

Phase Transitions and Stability

The transformation between different **silica** polymorphs is a critical aspect of their science, governed by the principles of thermodynamics and kinetics.

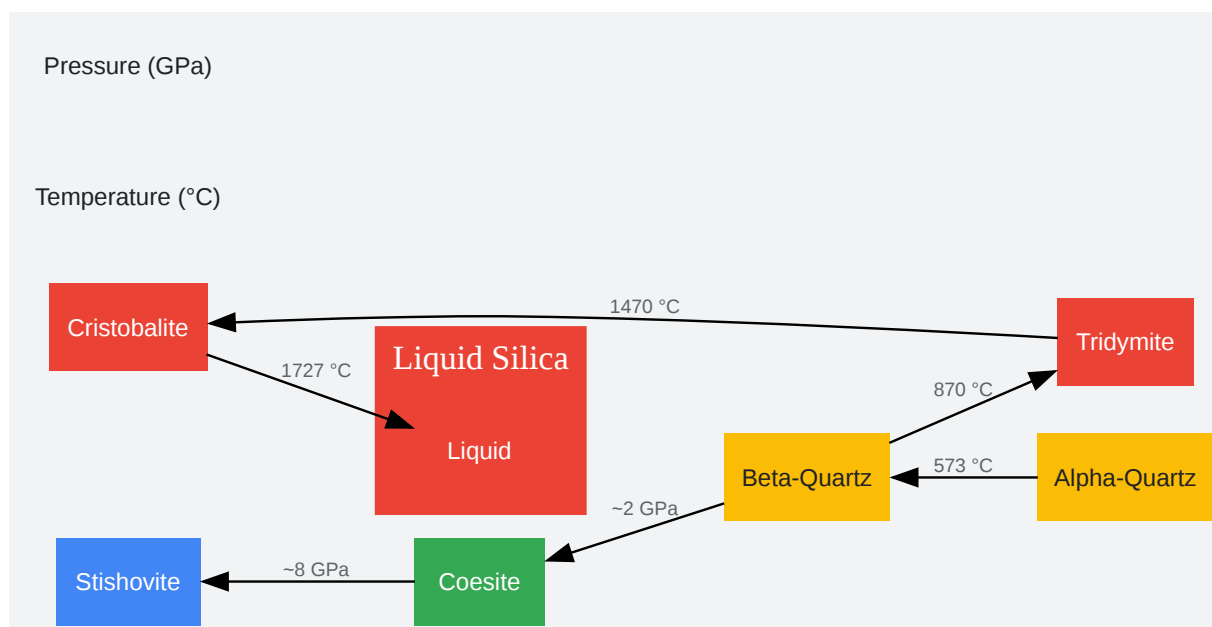
Displacive vs. Reconstructive Transformations

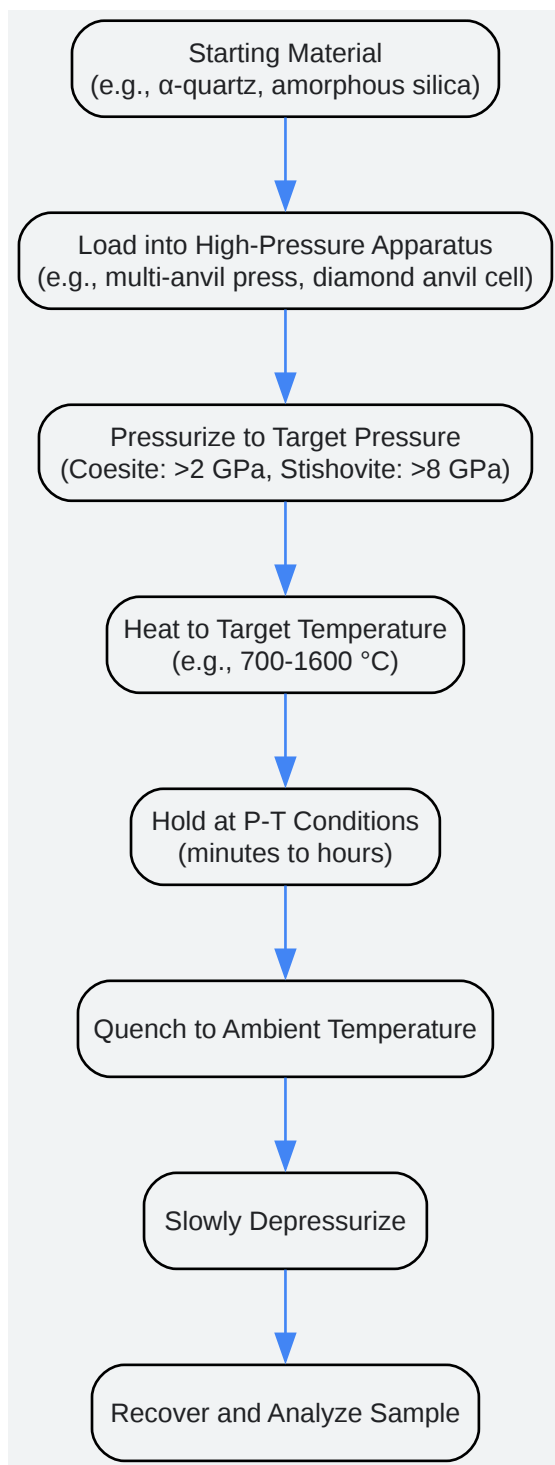
The transitions between **silica** polymorphs can be broadly categorized into two types:

- **Displacive Transformations:** These are rapid, reversible transformations that involve only slight displacements of atoms and changes in bond angles, without the breaking of any Si-O bonds. The α - β transitions in quartz, tridymite, and cristobalite are classic examples. These transformations have low activation energies.
- **Reconstructive Transformations:** These are much slower and generally irreversible transformations that require the breaking of Si-O bonds and a complete rearrangement of the crystal lattice. The transformations between quartz, tridymite, cristobalite, coesite, and stishovite are all reconstructive. These transitions have high activation energies, which is why high-temperature and high-pressure polymorphs can exist metastably at ambient conditions.^[2]

Pressure-Temperature Stability Diagram

The stability fields of the major **silica** polymorphs are best visualized in a pressure-temperature (P-T) diagram. This diagram illustrates the specific conditions under which each polymorph is the most thermodynamically stable.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. geo.libretexts.org [geo.libretexts.org]
- 2. Stishovite - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Quartz inversion - Wikipedia [en.wikipedia.org]
- 5. stevedutch.net [stevedutch.net]
- 6. lpi.usra.edu [lpi.usra.edu]
- 7. Discovery of coesite and stishovite in eucrite - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Crystalline Forms of Silica]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075949#what-are-the-different-crystalline-forms-of-silica>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com